![molecular formula C14H14O4 B2372093 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid CAS No. 853924-73-9](/img/structure/B2372093.png)
3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
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Description
3-(4,7-Dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (DMPAA) is a naturally occurring organic compound found in many plants such as tomatoes, potatoes, and apples. It is a member of the chromone family of compounds and is known for its wide range of biological activities. DMPAA has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.
Scientific Research Applications
- Anti-inflammatory Activity : 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid has been investigated for its anti-inflammatory potential. Researchers explore its effects on inflammatory pathways and its potential as a drug candidate for conditions like arthritis or inflammatory bowel diseases .
- Antioxidant Properties : The compound’s chromene scaffold suggests antioxidant activity. Scientists study its ability to scavenge free radicals and protect cells from oxidative stress .
- Enzyme Inhibitors : Researchers examine whether 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid can inhibit specific enzymes. Its chromene core may interact with active sites, making it a potential lead compound for drug discovery .
- LC-MS Detection : The compound has been analyzed using liquid chromatography-mass spectrometry (LC-MS). This technique helps identify and quantify its presence in complex mixtures .
- Novel Chromene Derivatives : Researchers have synthesized novel derivatives by reacting 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid with other reagents. These derivatives may have diverse applications, including pharmaceuticals and materials science .
- Esterification : The compound can undergo esterification reactions. For example, it reacts with 4-chlorobenzoyl chloride to form 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .
- Multicomponent Reaction : A multicomponent reaction involving 3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid led to the formation of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid. This highlights its potential in natural product synthesis .
Medicinal Chemistry and Drug Development
Chemical Biology and Enzyme Inhibition
Analytical Chemistry and LC-MS Analysis
Organic Synthesis and Multicomponent Reactions
Chemical Reactions and Ester Formation
Natural Product Chemistry and Multicomponent Reactions
properties
IUPAC Name |
3-(4,7-dimethyl-2-oxochromen-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-3-4-10-9(2)11(5-6-13(15)16)14(17)18-12(10)7-8/h3-4,7H,5-6H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRNIKGMVCSIOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,7-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid |
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